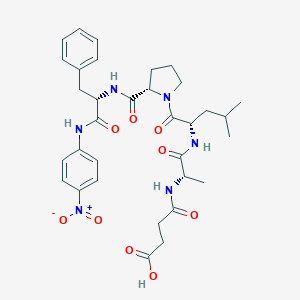

Suc-Ala-Leu-Pro-Phe-PNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNLNVHDRHWWDQ-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Substrate Specificity of Suc-Ala-Leu-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate Succinyl-Alanine-Leucine-Proline-Phenylalanine-para-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA). It is designed to assist researchers, scientists, and professionals in drug development in understanding its enzymatic interactions, and in designing and executing relevant experimental protocols. This document details the substrate's specificity towards key serine proteases, provides adaptable experimental methodologies, and visualizes associated signaling pathways and workflows.

Core Concepts: Substrate Specificity

This compound is a synthetic oligopeptide covalently linked to a p-nitroanilide (pNA) group. The cleavage of the amide bond between the phenylalanine residue and the pNA group by a protease releases the pNA chromophore, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. This property makes it a valuable tool for studying the kinetics of specific proteases.

Based on its amino acid sequence, this compound is predicted to be a substrate for several chymotrypsin-like serine proteases. The presence of a large hydrophobic residue (Phenylalanine) at the P1 position (the amino acid residue preceding the cleavage site) is a primary determinant for recognition and cleavage by enzymes such as chymotrypsin, cathepsin G, and mast cell chymase. The surrounding amino acids at positions P2 (Proline), P3 (Leucine), and P4 (Alanine) also contribute to the substrate's affinity and turnover rate by interacting with the respective subsites (S2, S3, S4) of the enzyme's active site.

Data Presentation: Quantitative Analysis of Enzyme-Substrate Interactions

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| α-Chymotrypsin | This compound | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature |

| Suc-Ala-Ala-Pro-Phe-pNA | High kcat and low Km have been reported, but specific values vary across studies. | High kcat and low Km have been reported, but specific values vary across studies. | Not available in the searched literature | |

| Cathepsin G | This compound | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature |

| Suc-Ala-Ala-Pro-Phe-pNA | 1.7[1] | Not available in the searched literature | Based on the kcat/Km parameter, the preference for the P1 residue is Phe > Leu.[2] | |

| Mast Cell Chymase | This compound | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature |

| Suc-Ala-Ala-Pro-Phe-pNA | The efficiency of cleavage is reported to be slow (kcat/Km ≈ 2 × 10³ M⁻¹s⁻¹).[3] | The efficiency of cleavage is reported to be slow (kcat/Km ≈ 2 × 10³ M⁻¹s⁻¹).[3] | The efficiency of cleavage is reported to be slow (kcat/Km ≈ 2 × 10³ M⁻¹s⁻¹).[3] |

Experimental Protocols: Methodologies for Enzyme Assays

The following are detailed protocols for enzymatic assays using chromogenic pNA substrates. These can be adapted for use with this compound to determine kinetic parameters for chymotrypsin, cathepsin G, and mast cell chymase.

General Assay Principle

The rate of pNA release from this compound is monitored by measuring the increase in absorbance at 405 nm. The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and kcat) can be calculated by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Materials

-

Enzyme stock solution (α-Chymotrypsin, Cathepsin G, or Mast Cell Chymase)

-

Substrate stock solution (this compound dissolved in a suitable organic solvent like DMSO or DMF)

-

Assay buffer (specific to each enzyme)

-

96-well microplate or cuvettes

-

Spectrophotometer capable of reading absorbance at 405 nm and maintaining a constant temperature.

Protocol for α-Chymotrypsin Assay

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.

-

Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Enzyme Preparation: Dilute the α-chymotrypsin stock solution in cold assay buffer to the desired final concentration.

-

Assay Procedure:

-

Add a defined volume of each substrate dilution to the wells of a microplate or cuvettes.

-

Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the diluted enzyme solution to each well/cuvette.

-

Immediately start monitoring the increase in absorbance at 405 nm over time.

-

Record the absorbance at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each substrate concentration from the slope of the linear portion of the absorbance vs. time curve.

-

Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 10,500 M⁻¹cm⁻¹).

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Protocol for Cathepsin G Assay

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl.

-

Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final reaction mixture may contain a small percentage of DMSO to aid substrate solubility.

-

Enzyme Preparation: Dilute the cathepsin G stock solution in cold assay buffer.

-

Assay Procedure: Follow the same procedure as for the α-chymotrypsin assay.

-

Data Analysis: Follow the same data analysis steps as for the α-chymotrypsin assay.

Protocol for Mast Cell Chymase Assay

-

Assay Buffer: 0.05 M Tris-HCl, pH 8.0, containing 0.26 M NaCl.[3]

-

Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Enzyme Preparation: Dilute the mast cell chymase stock solution in cold assay buffer.

-

Assay Procedure: Follow the same procedure as for the α-chymotrypsin assay.

-

Data Analysis: Follow the same data analysis steps as for the α-chymotrypsin assay.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the proteases that cleave this compound and a generalized workflow for enzyme kinetic analysis.

Signaling Pathways

Chymotrypsin and cathepsin G can activate a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). They cleave the N-terminal extracellular domain of the receptor, unmasking a new N-terminus that acts as a tethered ligand, leading to downstream signaling.

Caption: Protease-Activated Receptor (PAR) signaling pathway.

Mast cell chymase is known to activate transforming growth factor-beta 1 (TGF-β1), a key cytokine involved in fibrosis and tissue remodeling. This activation initiates the Smad signaling cascade.

Caption: TGF-β1/Smads signaling pathway activated by mast cell chymase.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme with the this compound substrate.

Caption: General workflow for enzyme kinetic analysis.

References

Suc-Ala-Leu-Pro-Phe-pNA molecular weight and formula

An In-depth Technical Guide on Suc-Ala-Leu-Pro-Phe-pNA

This guide provides an overview of the physicochemical properties of the chromogenic peptide substrate, N-Succinyl-Alaninyl-Leucyl-Prolyl-Phenylalanyl-p-nitroanilide, commonly abbreviated as this compound. This substrate is utilized in biochemical assays, particularly for the study of enzyme kinetics.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. These values are essential for a variety of experimental calculations, including molar concentration preparations and mass spectrometry analysis.

| Property | Value |

| Molecular Formula | C₃₃H₄₂N₆O₉[1] |

| Molecular Weight | 666.72 g/mol [1] |

Molecular Composition

This compound is a synthetic oligopeptide composed of a succinyl group, four amino acid residues, and a p-nitroanilide group. The sequence of amino acids is Alanine, Leucine, Proline, and Phenylalanine. The succinyl group is attached to the N-terminus of the peptide chain, and the p-nitroanilide group is linked to the C-terminus of the Phenylalanine residue.

References

A Technical Guide to Colorimetric Enzyme Assays: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles of colorimetric enzyme assays. These assays are a cornerstone of biochemical research and drug discovery, offering a robust and accessible method for measuring enzyme activity. This document details the core mechanics, presents key quantitative data, provides a general experimental protocol, and offers troubleshooting guidance.

Core Principles of Colorimetric Enzyme Assays

Colorimetric enzyme assays are analytical techniques used to determine the concentration or activity of an enzyme by measuring a change in color.[1] The fundamental principle lies in the enzymatic conversion of a colorless substrate (a chromogenic substrate) into a colored product.[1] The intensity of the resulting color is directly proportional to the amount of product formed, which in turn is a measure of the enzyme's activity.[1]

The relationship between the absorbance of the colored product and its concentration is described by the Beer-Lambert Law, which is a crucial principle in these assays.[2] This law states that the absorbance of light by a solution is directly proportional to the concentration of the light-absorbing substance and the path length of the light through the solution.[2] By measuring the absorbance of the colored product at a specific wavelength using a spectrophotometer or a microplate reader, the concentration of the product, and therefore the enzyme's activity, can be quantified.[3]

Colorimetric assays are widely used due to their simplicity, cost-effectiveness, and speed.[1] They are highly versatile and can be adapted for a wide range of enzymes and applications, including clinical diagnostics, environmental monitoring, and high-throughput screening in drug discovery.[1]

Quantitative Data Presentation

Table 1: Common Chromogenic Substrates for Colorimetric Enzyme Assays

This table summarizes some of the most frequently used chromogenic substrates, their corresponding enzymes, the resulting product color, and the optimal absorption wavelength for detection.

| Enzyme | Chromogenic Substrate | Product Color | Absorption Wavelength (nm) |

| Alkaline Phosphatase (AP) | p-Nitrophenyl Phosphate (pNPP) | Yellow | 405[3][4] |

| Alkaline Phosphatase (AP) | 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) / Nitro Blue Tetrazolium (NBT) | Dark Purple/Black | N/A (precipitate) |

| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine (TMB) | Blue (stopped with acid to yellow) | 650 (blue), 450 (yellow)[3] |

| Horseradish Peroxidase (HRP) | 2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt (ABTS) | Green | 405-410 |

| Horseradish Peroxidase (HRP) | o-Phenylenediamine dihydrochloride (OPD) | Yellow-Orange | 492 |

| β-Galactosidase (β-gal) | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Yellow | 420 |

| β-Galactosidase (β-gal) | 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal) | Blue | N/A (precipitate) |

| β-Glucuronidase (GUS) | p-Nitrophenyl-β-D-glucuronide (PNPG) | Yellow | 405[3] |

Table 2: Advantages and Disadvantages of Colorimetric Enzyme Assays

| Advantages | Disadvantages |

| Simplicity and Ease of Use: The protocols are generally straightforward and do not require highly specialized training.[1] | Lower Sensitivity: Compared to fluorometric or luminescent assays, colorimetric methods can be less sensitive.[5] |

| Cost-Effective: Reagents and instrumentation (spectrophotometers, plate readers) are relatively inexpensive.[1] | Interference: The presence of other colored compounds or substances that absorb at the same wavelength in the sample can interfere with measurements. |

| High Throughput: Many colorimetric assays can be adapted for use in 96-well or 384-well plates, making them suitable for high-throughput screening (HTS).[6] | Limited Dynamic Range: The linear relationship between absorbance and concentration may only hold true over a specific concentration range.[2] |

| Quantitative Results: These assays provide quantitative data on enzyme activity.[1] | Indirect Measurement: In some cases, a coupled enzyme system is required to produce a measurable color change, which can introduce additional variables. |

| Robustness: Colorimetric assays are generally robust and reproducible. | Potential for Inhibitor Interference: Compounds being screened in drug discovery may themselves be colored or interfere with the chromogenic substrate. |

Experimental Protocols

General Protocol for a p-Nitrophenyl Phosphate (pNPP) Phosphatase Assay

This protocol provides a general framework for measuring the activity of a phosphatase enzyme, such as alkaline phosphatase, using the chromogenic substrate pNPP.

1. Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer for the specific phosphatase being assayed (e.g., for alkaline phosphatase, a common buffer is 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8).

-

Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate containing the enzyme in a suitable buffer. Perform serial dilutions to find a concentration that results in a linear reaction rate over the desired time course.

-

Substrate Solution: Prepare a stock solution of p-Nitrophenyl Phosphate (pNPP) in the assay buffer. A typical starting concentration is 50 mM.[4] The optimal concentration should be determined experimentally and is often at or above the Michaelis constant (Km) of the enzyme for the substrate.

-

Stop Solution: Prepare a solution to stop the enzymatic reaction. A common stop solution is 3 M NaOH.

2. Assay Procedure (96-well plate format):

-

Add Reagents to Wells:

-

Pipette the assay buffer into each well of a 96-well microplate.

-

Add the enzyme dilutions to the appropriate wells. Include a negative control with no enzyme.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Add the pNPP substrate solution to each well to start the reaction. It is crucial to add the substrate to all wells as simultaneously as possible, or at fixed time intervals.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for a predetermined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

Add the stop solution to each well to terminate the reaction. The addition of a strong base like NaOH also enhances the yellow color of the p-nitrophenol product.[1]

-

-

Measure Absorbance:

-

Read the absorbance of each well at 405 nm using a microplate reader.[4]

-

3. Data Analysis:

-

Blank Subtraction: Subtract the absorbance of the negative control (no enzyme) from the absorbance of all other wells.

-

Standard Curve: To quantify the amount of product formed, a standard curve can be generated using known concentrations of p-nitrophenol.

-

Calculate Enzyme Activity: The rate of the reaction is determined by the change in absorbance over time. Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate to product per unit of time under specified conditions.

Mandatory Visualizations

Caption: Basic principle of a colorimetric enzyme assay.

Caption: Coupled enzyme assay: Hexokinase and G6PDH.

Caption: Competitive vs. Non-Competitive Enzyme Inhibition.

Troubleshooting

Even with well-established protocols, issues can arise in colorimetric enzyme assays. The following table outlines common problems and their potential causes and solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | - Inactive enzyme (improper storage, degradation).- Incorrect buffer pH or composition.- Omission of a necessary cofactor.- Substrate solution has degraded.- Incorrect wavelength setting on the reader. | - Use a fresh aliquot of enzyme; verify storage conditions.- Check and adjust the pH of the buffer.- Ensure all required cofactors are present in the assay buffer.- Prepare fresh substrate solution.- Verify the correct wavelength for the chromophore is set. |

| High Background | - Spontaneous substrate degradation.- Contamination of reagents or samples.- Non-specific binding in ELISA-based assays.- Insufficient washing steps (in ELISA). | - Run a "substrate only" blank to assess spontaneous degradation.- Use high-purity water and fresh reagents.- Optimize blocking steps with appropriate blocking agents.- Increase the number and duration of wash steps. |

| Inconsistent Results (Poor Reproducibility) | - Pipetting errors.- Temperature fluctuations during incubation.- Inconsistent incubation times.- Edge effects in microplates. | - Calibrate pipettes regularly; use reverse pipetting for viscous solutions.- Ensure uniform temperature across the incubator or water bath.- Use a multi-channel pipette or automated liquid handler for simultaneous additions.- Avoid using the outer wells of the microplate or fill them with buffer/water. |

| Non-linear Reaction Rate | - Substrate depletion.- Product inhibition.- Enzyme denaturation over time.- Enzyme concentration is too high. | - Use a lower enzyme concentration or measure the initial rate over a shorter time period.- Dilute the sample to reduce product accumulation.- Optimize assay conditions (pH, temperature) for enzyme stability.- Perform serial dilutions of the enzyme to find the linear range. |

By understanding the core principles, utilizing appropriate substrates and protocols, and being aware of potential pitfalls, researchers can effectively employ colorimetric enzyme assays as a powerful tool in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for FKBP Activity Assay Using Suc-Ala-Leu-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FK506-Binding Proteins (FKBPs) are a family of peptidyl-prolyl cis-trans isomerases (PPIases) that play crucial roles in a variety of cellular processes, including protein folding, signal transduction, and immunosuppression. The enzymatic activity of FKBPs is a key target for drug development, particularly for immunosuppressive and anti-cancer therapies. This document provides a detailed protocol for a robust and sensitive colorimetric assay to measure FKBP activity using the chromogenic substrate N-Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA).

This substrate is reported to be more reactive for FKBP compared to the standard PPIase substrate, Suc-Ala-Ala-Pro-Phe-pNA, enabling the use of lower enzyme concentrations and facilitating the accurate determination of kinetic parameters and inhibitor potencies. The assay is based on a chymotrypsin-coupled method, where the trans-isomer of the substrate is cleaved by chymotrypsin, releasing p-nitroaniline (pNA), which can be monitored spectrophotometrically.

Principle of the Assay

The FKBP-catalyzed isomerization of the peptide substrate from its cis to its trans conformation is the rate-limiting step. The subsequent rapid cleavage of the trans-isomer by chymotrypsin ensures that the measured rate of pNA production is directly proportional to the PPIase activity of the FKBP enzyme.

A "burst" phase of pNA production is typically observed upon initiation of the reaction, resulting from the rapid chymotrypsin-mediated cleavage of the pre-existing trans-isomer in the substrate solution. The subsequent linear phase of the reaction represents the FKBP-catalyzed cis-trans isomerization and is used to determine the enzymatic activity.

Quantitative Data Summary

The following tables summarize key quantitative data for the FKBP activity assay using this compound.

| Parameter | Value | Enzyme | Substrate | Reference |

| Catalytic Efficiency (kcat/Km) | 640,000 M⁻¹s⁻¹ | FKBP | This compound | |

| Inhibition Constant (Ki) | 1.7 ± 0.6 nM | FKBP12 | This compound |

| Inhibitor | IC₅₀ (Competition Assay) | Target | Notes |

| Rapamycin | 0.057 µM | FKBP12 | Determined in a competition assay with a fluorescently labeled ligand. |

| FK506 | 0.22 µM | FKBP12 | Determined in a competition assay with a fluorescently labeled ligand. |

Experimental Protocols

Materials and Reagents

-

FKBP Enzyme: Purified recombinant FKBP12 or other FKBP isoforms.

-

Substrate: N-Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (this compound)

-

Coupling Enzyme: α-Chymotrypsin

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0

-

Substrate Stock Solution: Dissolve this compound in a suitable organic solvent such as DMSO to a concentration of 10 mM. Store at -20°C.

-

Chymotrypsin Stock Solution: Prepare a 10 mg/mL solution of α-chymotrypsin in 1 mM HCl. Store at -20°C.

-

FKBP Stock Solution: Prepare a stock solution of the FKBP enzyme in assay buffer. The final concentration in the assay will need to be optimized.

-

Inhibitors (Optional): FK506 (Tacrolimus) or Rapamycin (Sirolimus) for inhibition studies. Prepare stock solutions in DMSO.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well Microplates: Clear, flat-bottom plates.

Assay Procedure

-

Prepare Working Solutions:

-

Assay Buffer: Prepare a sufficient volume of 50 mM HEPES, 100 mM NaCl, pH 8.0.

-

Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. A typical starting concentration is 100 µM.

-

Chymotrypsin Working Solution: Dilute the chymotrypsin stock solution in assay buffer to a final concentration of 0.5 mg/mL.

-

FKBP Working Solution: Dilute the FKBP stock solution in assay buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Inhibitor Dilutions (for inhibition assays): Prepare a serial dilution of the inhibitor in assay buffer containing a constant percentage of DMSO.

-

-

Assay Setup (96-well plate format):

-

Add 50 µL of Assay Buffer to each well.

-

For inhibition assays, add 10 µL of the inhibitor dilution or vehicle control (assay buffer with DMSO) to the appropriate wells.

-

Add 20 µL of the FKBP working solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" control wells.

-

Add 10 µL of the chymotrypsin working solution to all wells.

-

Pre-incubate the plate at the desired assay temperature (e.g., 25°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Add 10 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

Plot the absorbance at 405 nm against time for each well.

-

After the initial "burst" phase, identify the linear portion of the curve.

-

Determine the slope of this linear portion (ΔAbs/min). This represents the initial velocity of the reaction.

-

-

Correct for Background:

-

Subtract the rate of the "no enzyme" control from the rates of all other wells.

-

-

Determine Kinetic Parameters (Optional):

-

To determine Kₘ and Vₘₐₓ, perform the assay with varying concentrations of the substrate.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

-

Determine IC₅₀ Values (for inhibition assays):

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflow Diagrams

FKBP Signaling Pathways

FKBPs, particularly FKBP12, are key regulators of important signaling pathways. The immunosuppressive drugs FK506 and Rapamycin exert their effects by forming complexes with FKBP12, which then inhibit the phosphatase Calcineurin and the kinase mTOR, respectively.

Caption: FKBP12-mediated inhibition of Calcineurin and mTOR signaling pathways.

Experimental Workflow

The following diagram outlines the major steps involved in the FKBP activity assay.

Caption: Workflow for the chymotrypsin-coupled FKBP activity assay.

Application Notes and Protocols for Chymotrypsin Kinetics using Suc-Ala-Leu-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin, a serine protease, plays a crucial role in protein digestion by preferentially cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] Its activity is fundamental in various physiological processes and it serves as a key target in drug discovery for conditions involving excessive proteolytic activity. The chromogenic substrate, N-Succinyl-Alanine-Leucine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA), provides a convenient and sensitive method for assaying chymotrypsin activity. Hydrolysis of the substrate by chymotrypsin releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically, allowing for the determination of enzyme kinetics.

Principle of the Assay

The enzymatic reaction follows a two-step "Ping-Pong" mechanism, characteristic of serine proteases.[2] In the first step, the enzyme's active site serine residue attacks the carbonyl group of the phenylalanine residue in the substrate, forming a transient acyl-enzyme intermediate and releasing the Suc-Ala-Leu-Pro peptide. In the second step, the acyl-enzyme intermediate is hydrolyzed by water, regenerating the free enzyme and releasing p-nitroaniline. The rate of pNA formation is directly proportional to the chymotrypsin activity and can be monitored by measuring the increase in absorbance at 405-410 nm.

Data Presentation

Table 1: Kinetic Parameters for Chymotrypsin with a Representative Substrate

As specific kinetic data for this compound is not available in the provided search results, the following table summarizes representative kinetic parameters for bovine α-chymotrypsin with the closely related chromogenic substrate, Suc-Ala-Ala-Pro-Phe-pNA. These values can be used as a benchmark for experimental design and data interpretation.

| Kinetic Parameter | Value | Substrate | Conditions |

| Km | 0.089 mM[1] | N-succinyl-(Ala)2-Pro-Phe-p-nitroanilide | pH 8.0, 45°C[1] |

| kcat | 10.0 µM-1min-1[1] | N-succinyl-(Ala)2-Pro-Phe-p-nitroanilide | pH 8.0, 45°C[1] |

| kcat/Km | 112.4 µM-1min-1/mM | N-succinyl-(Ala)2-Pro-Phe-p-nitroanilide | Calculated |

Table 2: Molar Extinction Coefficients for p-nitroaniline

The calculation of enzyme activity relies on the molar extinction coefficient of the product, p-nitroaniline.

| Wavelength | Molar Extinction Coefficient (ε) | pH | Reference |

| 410 nm | 8,800 M-1cm-1 | 7.5 | [3] |

| 315 nm | 14,000 M-1cm-1 | Not Specified | [4] |

Experimental Protocols

Protocol 1: Determination of Initial Velocity

This protocol describes the setup of a standard assay to measure the initial rate of chymotrypsin-catalyzed hydrolysis of this compound.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm

-

96-well microplates or cuvettes

Procedure:

-

Prepare a stock solution of the substrate: Dissolve this compound in DMSO to a concentration of 10-20 mM. This stock solution can be stored at -20°C.

-

Prepare working solutions of the substrate: Dilute the stock solution in the assay buffer to the desired final concentrations (e.g., a range from 0.1 to 10 times the expected Km).

-

Prepare the enzyme solution: Dissolve α-chymotrypsin in a cold, slightly acidic buffer (e.g., 1 mM HCl with 2 mM CaCl2) to a stock concentration of 1 mg/mL. Immediately before use, dilute the enzyme stock to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

-

Set up the reaction: In a microplate well or cuvette, add the assay buffer and the substrate working solution.

-

Initiate the reaction: Add the diluted enzyme solution to the substrate mixture to start the reaction. The final reaction volume will depend on the format used (e.g., 200 µL for a 96-well plate).

-

Measure the absorbance: Immediately start monitoring the increase in absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Calculate the initial velocity: Determine the initial rate of the reaction (V0) from the linear portion of the absorbance vs. time plot. The rate can be calculated using the Beer-Lambert law: V0 (M/min) = (ΔAbs/Δt) / (ε * l) where ΔAbs/Δt is the change in absorbance per minute, ε is the molar extinction coefficient of p-nitroaniline, and l is the path length of the cuvette or well in cm.

Protocol 2: Determination of Km and Vmax

This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Procedure:

-

Follow the procedure outlined in Protocol 1 .

-

Perform the assay using a range of substrate concentrations, typically from 0.1 * Km to 10 * Km. It is advisable to perform a preliminary experiment to estimate the approximate Km.

-

For each substrate concentration, determine the initial velocity (V0).

-

Plot the initial velocity (V0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Km and Vmax. V0 = (Vmax * [S]) / (Km + [S])

-

Alternatively, the data can be plotted using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) to visually estimate Km and Vmax from the x- and y-intercepts, respectively. However, non-linear regression is generally preferred for more accurate parameter estimation.

Protocol 3: Evaluation of Chymotrypsin Inhibitors

This protocol describes how to determine the inhibitory constant (Ki) of a competitive inhibitor.

Procedure:

-

Follow the procedure for determining Km and Vmax (Protocol 2 ).

-

Perform the kinetic measurements in the absence and presence of at least two different fixed concentrations of the potential inhibitor.

-

For each inhibitor concentration, determine the apparent Km (Km,app) and Vmax (Vmax,app).

-

For a competitive inhibitor, Vmax will remain unchanged, while Km,app will increase.

-

The Ki can be determined from the following equation: Km,app = Km * (1 + [I]/Ki) where [I] is the concentration of the inhibitor.

-

A Dixon plot (1/V0 vs. [I]) at different substrate concentrations can also be used to determine Ki.

Visualizations

Chymotrypsin Catalytic Mechanism

Caption: A simplified diagram of the chymotrypsin catalytic mechanism.

Experimental Workflow for Chymotrypsin Kinetics

Caption: A workflow for determining chymotrypsin kinetic parameters.

Chymotrypsin Signaling via Protease-Activated Receptors (PARs)

Caption: A simplified signaling pathway of chymotrypsin via PAR2.

References

Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spectrophotometric measurement of p-nitroaniline (pNA) release is a widely utilized method in biochemistry and drug development for the continuous colorimetric assay of various enzymatic activities. This technique relies on the enzymatic hydrolysis of a synthetic substrate containing a p-nitroanilide moiety. The substrate itself is typically colorless or has a low absorbance at the measurement wavelength, while the product, p-nitroaniline, is a chromogenic compound with a distinct yellow color and a strong absorbance in the visible range. The rate of pNA formation, measured spectrophotometrically, is directly proportional to the enzyme's activity.

This method is particularly valuable for studying enzymes such as proteases, amidases, and esterases. In drug development, it is frequently employed for high-throughput screening of enzyme inhibitors, characterization of enzyme kinetics, and evaluating the stability of enzyme-drug conjugates.

Principle of the Assay

The fundamental principle of the p-nitroaniline release assay is the enzymatic cleavage of a bond linking a specific recognition motif (e.g., an amino acid or peptide) to a p-nitroaniline molecule. The reaction can be generalized as follows:

Substrate-pNA (colorless) --Enzyme--> Substrate + p-Nitroaniline (yellow)

The released p-nitroaniline absorbs light maximally in the range of 380-410 nm. By monitoring the increase in absorbance at the appropriate wavelength over time, the rate of the enzymatic reaction can be determined. The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline, c is the concentration, and l is the path length of the cuvette.

Key Experimental Parameters and Data

The accuracy and reproducibility of the p-nitroaniline release assay are dependent on several experimental parameters. The following tables summarize key quantitative data for consideration.

Table 1: Molar Extinction Coefficients of p-Nitroaniline

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Common Applications/Notes |

| 410 | 8,800 | Commonly used due to minimal absorbance overlap between substrate and product. |

| 405 | 9,960 | Frequently used in kinetic assays.[1] |

| 405 | 11,500 | Value can vary based on buffer conditions.[2] |

| 380-381 | Variable | Used in some specific protocols; a difference extinction coefficient may be needed to correct for spectral shifts.[3] |

Table 2: Common Enzymes Assayed Using p-Nitroaniline Substrates

| Enzyme Class | Specific Enzyme Example | Typical Substrate |

| Serine Proteases | Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)[4] |

| Chymotrypsin | N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide | |

| Rhinovirus-14 3C Protease | Peptide p-nitroanilides | |

| Cysteine Proteases | Caspase-3 | Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA)[5] |

| Aminopeptidases | Leucine aminopeptidase | L-Leucine-4-nitroanilide[6] |

| Dipeptidases | VanX (D-alanyl-D-alanine dipeptidase) | Aminoacyl and peptidyl p-nitroanilides |

| Other | γ-Glutamyl Transpeptidase (γ-GT) | γ-Glutamyl-p-nitroanilide[5] |

Experimental Workflow and Signaling Pathway Visualization

The general workflow for a spectrophotometric p-nitroaniline release assay is depicted below. This workflow outlines the key steps from reagent preparation to data analysis.

Caption: General experimental workflow for a p-nitroaniline release assay.

In the context of apoptosis research, the measurement of pNA release from a specific substrate is a key indicator of caspase-3 activation. The simplified signaling event is illustrated below.

Caption: Simplified diagram of Caspase-3 activation and substrate cleavage.

Detailed Experimental Protocols

General Protocol for a Protease Assay Using a p-Nitroanilide Substrate

This protocol provides a general framework for measuring the activity of a protease, such as trypsin, using a p-nitroanilide substrate.

Materials:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

-

Temperature-controlled cuvette holder or incubator.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂).

-

Protease solution (e.g., Trypsin) of known concentration, prepared in assay buffer.

-

Substrate stock solution (e.g., 10 mM Nα-Benzoyl-L-arginine-p-nitroanilide in a suitable solvent like DMSO).

-

p-Nitroaniline standard stock solution (e.g., 1 mM in assay buffer).

-

96-well microplate or quartz cuvettes.

Procedure:

-

Preparation of p-Nitroaniline Standard Curve:

-

Prepare a series of dilutions of the p-nitroaniline standard stock solution in the assay buffer to final concentrations ranging from 0 to 200 µM.

-

Transfer 200 µL of each standard dilution to the wells of a 96-well plate.

-

Measure the absorbance at 405 nm.

-

Plot the absorbance values against the corresponding p-nitroaniline concentrations to generate a standard curve. Determine the linear regression equation (y = mx + c).

-

-

Enzyme Assay:

-

For a 1 mL final reaction volume in a cuvette, add 950 µL of assay buffer.

-

Add 20 µL of the substrate stock solution to the cuvette and mix well. The final substrate concentration should be optimized based on the enzyme's Km value.

-

Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

To initiate the reaction, add 30 µL of the enzyme solution and mix immediately.

-

Start monitoring the change in absorbance at 405 nm continuously for 5-10 minutes, recording a reading every 30 seconds.

-

-

Data Analysis:

-

Determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Calculate the concentration of p-nitroaniline released per minute using the molar extinction coefficient (ε = 9,960 M⁻¹cm⁻¹ at 405 nm) and the Beer-Lambert law: Rate (M/min) = (ΔA/min) / ε (assuming a path length of 1 cm).

-

Alternatively, use the standard curve to convert the change in absorbance to the change in pNA concentration.

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.

-

Protocol for Caspase-3 Activity Assay

This protocol is adapted for measuring caspase-3 activity, a key marker of apoptosis.

Materials:

-

Cell lysate containing active caspase-3.

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% glycerol and 2 mM DTT).

-

Caspase-3 substrate (Ac-DEVD-pNA) stock solution (e.g., 20 mM in DMSO).

-

p-Nitroaniline standard stock solution.

Procedure:

-

Prepare a p-Nitroaniline standard curve as described in Protocol 5.1.

-

Enzyme Assay in a 96-well Plate:

-

To each well, add 50 µL of cell lysate (containing approximately 50-200 µg of total protein).

-

Add 50 µL of 2X Assay Buffer.

-

Add 5 µL of the Ac-DEVD-pNA substrate stock solution (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a blank well (containing buffer and substrate but no cell lysate) from the absorbance of the sample wells.

-

Use the p-nitroaniline standard curve to determine the concentration of pNA produced in each sample.

-

Express the caspase-3 activity as the amount of p-nitroaniline released per unit time per mg of protein.

-

Troubleshooting and Considerations

-

Substrate Solubility: Some p-nitroanilide substrates have poor solubility in aqueous solutions. A small amount of an organic solvent like DMSO may be required to dissolve the substrate stock. Ensure the final concentration of the organic solvent in the assay does not inhibit enzyme activity.

-

High Background Absorbance: This may be due to the spontaneous hydrolysis of the substrate or the presence of interfering substances in the sample. A control reaction without the enzyme should always be included.

-

Non-linear Reaction Rate: If the reaction rate decreases over time, it may be due to substrate depletion, product inhibition, or enzyme instability. Use initial velocity measurements for accurate kinetic analysis.

-

Influence of Assay Conditions: The absorbance spectrum of p-nitroaniline can be affected by pH and ionic strength.[3] It is crucial to maintain consistent buffer conditions throughout the experiment, including for the standard curve.

-

Interference from Sample Components: Colored compounds or turbidity in biological samples can interfere with the absorbance measurement. Appropriate blanks and controls are necessary to correct for this. For soil samples, dissolved organic matter can interfere, and a blank with soil but no substrate can be used for correction.[6]

References

- 1. chegg.com [chegg.com]

- 2. cdn-links.lww.com [cdn-links.lww.com]

- 3. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

Application Notes and Protocols for the Continuous Kinetic Assay of Proteolytic Enzymes using Suc-Ala-Leu-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA) is a valuable tool for the continuous kinetic analysis of certain proteolytic enzymes. This peptide is primarily recognized as a substrate for peptidyl prolyl cis-trans isomerases (PPIases), such as cyclophilin and FK506-Binding Protein (FKBP), in coupled assays.[1] It can also be directly cleaved by proteases with chymotrypsin-like specificity.

The principle of the assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the phenylalanine residue. This cleavage releases the p-nitroaniline (pNA) chromophore, resulting in a measurable increase in absorbance at approximately 405-410 nm. The rate of pNA release is directly proportional to the enzyme activity, allowing for a continuous and quantitative assessment of enzyme kinetics.

This document provides detailed application notes and protocols for the use of this compound in continuous kinetic assays, with a focus on both direct protease activity and coupled PPIase activity measurements.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond between phenylalanine and p-nitroaniline. The product, p-nitroaniline, exhibits a strong absorbance at 405-410 nm, while the intact substrate does not.

Caption: Enzymatic cleavage of this compound.

Applications

-

Direct Assay of Chymotrypsin and Chymotrypsin-like Proteases: The substrate can be used for the routine determination of the activity of proteases that recognize and cleave at the C-terminus of hydrophobic amino acids like phenylalanine.

-

Coupled Assay for Peptidyl Prolyl cis-trans Isomerases (PPIases): This is a primary application where the isomerization of the Ala-Pro peptide bond from the cis to the trans conformation by a PPIase is the rate-limiting step. The trans isomer is then rapidly cleaved by a coupling enzyme, chymotrypsin, allowing for the continuous monitoring of PPIase activity.[2][3]

-

Inhibitor Screening and Characterization: The continuous nature of the assay makes it well-suited for high-throughput screening of potential inhibitors of both proteases and PPIases. It allows for the determination of kinetic parameters such as Ki and IC50.

Quantitative Data

The kinetic parameters of enzymatic reactions utilizing this compound and similar substrates are summarized below. It is noteworthy that this compound has been identified as a more reactive substrate for FKBP compared to the more commonly used Suc-Ala-Ala-Pro-Phe-pNA.[1][4]

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| FKBP | This compound | - | - | 640,000 | [1][4] |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | - | - | [5] |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | - | - | [5] |

| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 | - | - | [5] |

Experimental Protocols

Protocol 1: Direct Continuous Kinetic Assay of Chymotrypsin Activity

This protocol is designed for the direct measurement of chymotrypsin or a chymotrypsin-like protease activity.

Materials:

-

α-Chymotrypsin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Microplate reader or spectrophotometer capable of reading at 405-410 nm

-

96-well microplates or cuvettes

Procedure:

-

Substrate Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

-

Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired working concentration in the assay buffer immediately before use.

-

Assay Setup:

-

Add assay buffer to each well of the microplate.

-

Add the desired volume of the substrate working solution to each well. The final concentration should be varied to determine Km, typically ranging from 0.1 to 10 times the expected Km.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Initiate the Reaction: Add the chymotrypsin solution to each well to initiate the reaction.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance per minute (ΔA/min) to the rate of product formation using the Beer-Lambert law (ε for p-nitroaniline is typically 8,800 M-1cm-1 at pH 7.5).[3]

-

Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Caption: Workflow for the direct chymotrypsin assay.

Protocol 2: Chymotrypsin-Coupled Continuous Kinetic Assay for PPIase Activity

This protocol measures the activity of a PPIase (e.g., FKBP or cyclophilin) by coupling the isomerization of this compound to its cleavage by chymotrypsin.

Materials:

-

PPIase (e.g., recombinant FKBP)

-

α-Chymotrypsin

-

This compound

-

DMSO

-

HEPES buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)

-

Microplate reader or spectrophotometer

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Chymotrypsin Stock Solution: Prepare a concentrated stock solution of α-chymotrypsin (e.g., 5 mg/mL) in 1 mM HCl.

-

PPIase Stock Solution: Prepare a stock solution of the PPIase in a suitable buffer.

-

-

Assay Mixture Preparation: In a microcentrifuge tube, prepare the assay mixture containing the assay buffer, a high concentration of chymotrypsin (e.g., final concentration of 0.2 mg/mL), and the desired concentration of the PPIase to be tested.

-

Assay Setup:

-

Add the assay mixture (buffer, chymotrypsin, and PPIase) to the wells of a microplate.

-

Include control wells with no PPIase to measure the uncatalyzed isomerization rate.

-

Pre-incubate the plate at the desired temperature (e.g., 10°C) for 5-10 minutes.

-

-

Initiate the Reaction: Add the this compound substrate to each well to a final concentration that is below the Km for chymotrypsin to ensure the reaction is limited by the isomerization step.

-

Data Acquisition: Immediately monitor the increase in absorbance at 405 nm over time.

-

Data Analysis:

-

The first-order rate constant for the appearance of p-nitroaniline is determined by fitting the progress curves to a single exponential equation.

-

The PPIase activity (kcat/Km) can be calculated from the observed rate constants at different PPIase concentrations.

-

Caption: Workflow for the coupled PPIase assay.

Signaling Pathway Context: Role of PPIases

Peptidyl prolyl cis-trans isomerases (PPIases) like cyclophilins and FKBPs are crucial regulators of many cellular processes. They catalyze the cis-trans isomerization of proline residues in proteins, a step that can be rate-limiting in protein folding and can act as a molecular switch in signaling pathways.[1][6] This conformational change can affect protein activity, localization, and interaction with other molecules.

Caption: Role of PPIases in regulating signaling pathways.

References

- 1. Substrate specificities of the peptidyl prolyl cis-trans isomerase activities of cyclophilin and FK-506 binding protein: evidence for the existence of a family of distinct enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Substrate specificities of the peptidyl prolyl cis-trans isomerase activities of cyclophilin and FK-506 binding protein: evidence for the existence of a family of distinct enzymes (1990) | Richard K. Harrison | 312 Citations [scispace.com]

Application Notes and Protocols for High-Throughput Screening Using Suc-Ala-Leu-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate, Succinyl-Alanine-Leucine-Proline-Phenylalanine-para-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA), is a valuable tool for the high-throughput screening (HTS) of inhibitors against several classes of enzymes, primarily chymotrypsin and peptidyl-prolyl cis-trans isomerases (PPIases) such as FK506-binding proteins (FKBPs) and cyclophilins. The enzymatic cleavage of the p-nitroanilide (pNA) group from the peptide backbone results in the release of a yellow chromophore, which can be quantified spectrophotometrically. This property makes it highly suitable for automated HTS platforms.

These application notes provide detailed protocols for utilizing this compound in HTS campaigns to identify and characterize potential inhibitors of these important enzyme targets.

Target Enzymes and Signaling Pathways

This compound serves as a substrate for the following key enzymes:

-

Chymotrypsin: A serine protease involved in protein digestion in the small intestine. It preferentially cleaves peptide bonds at the C-terminus of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1][2]

-

FK506-Binding Proteins (FKBPs): A family of PPIases that play crucial roles in protein folding, receptor signaling, and transcription.[3] They are implicated in various signaling pathways, including those involving mTOR/AKT and TGF-β.[4][5]

-

Cyclophilins: Another family of PPIases involved in protein folding and cellular signaling. Cyclophilin A, for instance, is involved in inflammatory responses and T-cell activation through pathways involving calcineurin and NFAT.[6]

Signaling Pathway Diagrams

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 5. A protease-free assay for peptidyl prolyl cis/trans isomerases using standard peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]

Application of Suc-Ala-Leu-Pro-Phe-pNA in Inhibitor Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA) is a chromogenic peptide substrate utilized in the screening and characterization of enzyme inhibitors. Its primary application lies in assays for peptidyl prolyl cis-trans isomerases (PPIases), particularly cyclophilin and FK-506 binding protein (FKBP).[1][2] Notably, it has been reported as a more reactive substrate for FKBP compared to the standard PPIase substrate, Suc-Ala-Ala-Pro-Phe-pNA, enabling the use of lower enzyme concentrations and more precise determination of inhibitor binding constants (Ki).[1] This substrate is also applicable for assaying serine proteases like chymotrypsin, which cleave the peptide bond C-terminal to the phenylalanine residue.

The enzymatic hydrolysis of this compound liberates p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring the absorbance at 405-410 nm. The rate of pNA release is directly proportional to the enzyme's catalytic activity. In the presence of an inhibitor, this rate decreases, providing a robust method for identifying and characterizing inhibitory compounds.

Principle of the Assay

The assay is based on a colorimetric measurement of enzymatic activity. The enzyme catalyzes the cleavage of the amide bond between the phenylalanine residue of the substrate and the p-nitroaniline group. The resulting free pNA in the solution produces a yellow color, the intensity of which is measured over time using a spectrophotometer or microplate reader. The inhibitory potential of a test compound is determined by its ability to reduce the rate of pNA formation compared to a control reaction lacking the inhibitor.

Applications in Drug Discovery and Research

-

High-Throughput Screening (HTS): The simple, colorimetric readout makes this assay highly suitable for HTS campaigns to screen large compound libraries for potential enzyme inhibitors.

-

Determination of Inhibitor Potency (IC50): Dose-response curves can be generated by assaying a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

-

Enzyme Kinetics: This substrate can be used to determine key kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

-

Mechanism of Inhibition Studies: Further kinetic experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for lead compounds.

Quantitative Data

The following table summarizes key parameters for enzymes known to hydrolyze related substrates. Researchers should experimentally determine the specific kinetic constants for this compound under their specific assay conditions.

| Enzyme | Substrate | Parameter | Value | Reference |

| α-Chymotrypsin | Suc-AAPF-pNA | Km | 60 µM | [3] |

| Cathepsin G | Suc-AAPF-pNA | Km | 1.7 mM | [3] |

| Chymase | Suc-AAPF-pNA* | Km | 4 mM | [3] |

*Note: Data is for the related substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Target enzyme (e.g., α-Chymotrypsin, FKBP12)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5 for PPIases; 0.1 M Tris-HCl, pH 8.0 for chymotrypsin)

-

Dimethyl sulfoxide (DMSO) for dissolving substrate and test compounds

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., Chymostatin for chymotrypsin)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of absorbance measurement at 405 nm

-

Multichannel pipettes

Preparation of Solutions

-

Substrate Stock Solution (20 mM): Dissolve this compound in 100% DMSO. Store in aliquots at -20°C.

-

Enzyme Stock Solution: Prepare a stock solution of the enzyme in an appropriate buffer (as recommended by the supplier) and store at -80°C.

-

Test Compound Plate: Prepare serial dilutions of test compounds in 100% DMSO in a separate 96-well plate.

-

Assay Buffer: Prepare the appropriate buffer for the enzyme being assayed and bring it to the desired reaction temperature (e.g., 25°C or 37°C).

Inhibitor Screening Protocol (96-Well Plate Format)

This protocol describes a final assay volume of 200 µL. Adjust volumes as needed.

-

Dispense Reagents:

-

Add 178 µL of Assay Buffer to each well.

-

Add 2 µL of the test compound dilution (or DMSO for controls) to the appropriate wells.

-

Add 10 µL of the diluted enzyme solution to all wells except the "No Enzyme" blank. Add 10 µL of Assay Buffer to the blank wells.

-

-

Pre-incubation: Gently mix the plate and incubate for 10 minutes at the desired temperature to allow for the interaction between the enzyme and potential inhibitors.

-

Initiate Reaction: Add 10 µL of the Substrate Stock Solution to all wells to start the reaction. The final substrate concentration will be 1 mM.

-

Kinetic Measurement: Immediately place the microplate into a pre-warmed plate reader and measure the change in absorbance at 405 nm every 60 seconds for 15-30 minutes.

Data Analysis

-

Calculate Reaction Velocity: Determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate Percent Inhibition:

-

Correct the rates of all wells by subtracting the rate of the "No Enzyme" blank.

-

Use the following formula: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100 Where V_inhibitor is the reaction rate in the presence of the test compound and V_DMSO is the rate of the DMSO control (0% inhibition).

-

-

Determine IC50 Values: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value.

Visualizations

Enzymatic Reaction and Inhibition Pathway

Caption: Enzyme, substrate, and inhibitor interactions.

Experimental Workflow for Inhibitor Screening

Caption: High-level workflow for the inhibitor screening assay.

References

Troubleshooting & Optimization

Suc-Ala-Leu-Pro-Phe-pNA solubility issues and solutions

Welcome to the technical support center for the chromogenic substrate, Succinyl-Alanine-Leucine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chromogenic peptide substrate primarily used to assay the enzymatic activity of certain proteases. Upon cleavage of the amide bond between the phenylalanine (Phe) and the p-nitroaniline (pNA) group by a suitable enzyme, the pNA is released. Free pNA has a distinct yellow color, and its concentration can be quantified by measuring the absorbance of light at or near 405 nm.[1] This substrate is particularly useful for studying enzymes such as chymotrypsin and FK506-Binding Protein (FKBP).[2][3][4][5]

Q2: What is the best solvent to dissolve this compound?

The recommended solvent for preparing a stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[2][6] It is highly soluble in DMSO, with concentrations of ≥100 mg/mL being achievable.[2][6] It is crucial to use a fresh, unopened bottle of DMSO, as this solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the peptide.[2][7] The peptide is also reported to be soluble in N,N-Dimethylformamide (DMF).

Q3: How should I store the solid peptide and its stock solution?

The lyophilized powder of this compound should be stored desiccated at -20°C or -80°C for long-term stability.[2] Once dissolved in DMSO, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6] A stock solution in DMSO is generally stable for up to one month at -20°C and up to six months at -80°C when stored properly.[2]

Q4: Can I dissolve the peptide directly in aqueous buffer?

Directly dissolving this compound in aqueous buffers is not recommended as it is poorly soluble in water.[7] The succinyl group on the N-terminus does enhance aqueous solubility to some extent, but for most applications, a concentrated stock solution in an organic solvent like DMSO is necessary.[8]

Troubleshooting Guide

Issue 1: The peptide powder does not dissolve in DMSO.

-

Question: I am having trouble dissolving the this compound powder in DMSO. What should I do?

-

Answer:

-

Verify the quality of your DMSO: DMSO is highly hygroscopic. If the solvent has absorbed moisture from the air, it will be less effective at dissolving the peptide. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[2][7]

-

Gentle warming and vortexing: You can try gently warming the solution at 37°C for a few minutes and vortexing to aid dissolution.

-

Sonication: Brief sonication in a water bath can also help to break up any clumps and facilitate dissolving.

-

Issue 2: The substrate precipitates when I add it to my aqueous assay buffer.

-

Question: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

-

Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are several steps you can take to mitigate this:

-

Decrease the final concentration of the substrate: Your final working concentration of the substrate in the assay may be too high, exceeding its solubility limit in the aqueous buffer. Try performing a serial dilution to determine the highest workable concentration that remains in solution.

-

Optimize the DMSO concentration: While DMSO is necessary to dissolve the peptide, high concentrations can be detrimental to enzyme activity and can also promote precipitation of other buffer components. Aim for a final DMSO concentration in your assay of 5% or less. It is known that increasing DMSO concentrations can decrease the catalytic efficiency of enzymes like chymotrypsin.[2][9]

-

Pre-warm the buffer: Having your assay buffer at the reaction temperature before adding the substrate stock can sometimes help.

-

Order of addition and mixing: Add the DMSO stock of the substrate to the assay buffer while gently vortexing or stirring the buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

-

Modify the buffer composition: The pH and ionic strength of your buffer can influence the solubility of the peptide. You may need to empirically test slight variations in your buffer's pH or salt concentration.

-

Issue 3: I am not observing any color change in my assay.

-

Question: I have mixed my enzyme and the substrate, but I am not seeing the expected yellow color develop. What could be the problem?

-

Answer: A lack of color development points to an issue with the enzymatic reaction. Consider the following possibilities:

-

Inactive enzyme: Ensure your enzyme is active. Run a positive control with a known active enzyme lot or a different substrate that you know works. Check the storage and handling conditions of your enzyme.

-

Incorrect buffer conditions: The pH, ionic strength, and presence of co-factors in your assay buffer are critical for optimal enzyme activity. Verify that your buffer composition is appropriate for the enzyme you are using.

-

Presence of inhibitors: Your sample or one of your reagents may contain an enzyme inhibitor. For example, sodium azide, a common preservative, can inhibit horseradish peroxidase which is sometimes used in coupled assays.[8]

-

Substrate degradation: Ensure that your substrate stock solution has been stored correctly and has not degraded.

-

Incorrect wavelength: Make sure you are measuring the absorbance at the correct wavelength for p-nitroaniline, which is typically between 405 nm and 410 nm.[1]

-

Issue 4: The background absorbance of my negative control is too high.

-

Question: My negative control (without enzyme) shows a high initial absorbance. What can I do?

-

Answer: High background can be due to several factors:

-

Substrate instability: In some buffers and under certain light conditions, the substrate may slowly hydrolyze spontaneously. Prepare the working solution of the substrate fresh and protect it from light.

-

Contamination: Your buffer or substrate stock may be contaminated with a protease. Use sterile, filtered buffers and handle all reagents with care to avoid contamination.

-

Interfering substances: Components in your sample or buffer may absorb light at 405 nm. Run a control with all components except the substrate to check for this.

-

Data Presentation

Table 1: Solubility of this compound

| Solvent | Concentration | Notes | Reference |

| DMSO | ≥100 mg/mL (≥150 mM) | Use of fresh, anhydrous DMSO is critical. | [2][6] |

| DMSO | 120 mg/mL (192.1 mM) | - | [7][10] |

| Ethanol | 120 mg/mL (192.1 mM) | - | [10] |

| DMF | 5 mg/mL | - | [11] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [11] |

| Water | Insoluble | - | [7] |

Experimental Protocols

Protocol 1: General Chymotrypsin Activity Assay

This protocol provides a general guideline for measuring chymotrypsin activity. Optimal conditions may vary depending on the specific chymotrypsin source and purity.

Materials:

-

This compound

-

Anhydrous DMSO

-

Chymotrypsin enzyme

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.02 M CaCl₂

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a 10 mM stock solution of this compound: Dissolve the peptide in anhydrous DMSO. For example, dissolve 6.67 mg in 1 mL of DMSO. Store aliquots at -20°C.

-

Prepare the working substrate solution: On the day of the experiment, dilute the 10 mM stock solution in the Assay Buffer to the desired final concentration. A common starting concentration is 0.1 mM to 1 mM. Note that the substrate may precipitate at higher concentrations in the aqueous buffer.

-

Prepare the enzyme solution: Dilute the chymotrypsin in the Assay Buffer to a concentration that will yield a linear rate of pNA release over a reasonable time course (e.g., 5-10 minutes).

-

Set up the assay: In a 96-well plate, add the components in the following order:

-

Assay Buffer

-

Enzyme solution (or buffer for the negative control)

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Initiate the reaction: Add the working substrate solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Measure the absorbance: Immediately start measuring the absorbance at 405 nm in a kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.

-

Calculate the enzyme activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

Protocol 2: FKBP Peptidyl-Prolyl cis-trans Isomerase (PPIase) Assay

This is a coupled assay where the cis-to-trans isomerization of the substrate by FKBP is the rate-limiting step, and the subsequent cleavage of the trans-isomer by chymotrypsin is rapid. This compound is a more reactive substrate for FKBP than the more commonly used Suc-Ala-Ala-Pro-Phe-pNA.[5][12]

Materials:

-

This compound

-

Anhydrous DMSO

-

Recombinant FKBP enzyme

-

Chymotrypsin

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions:

-

Substrate: 10 mM this compound in anhydrous DMSO.

-

FKBP: Prepare a concentrated stock of FKBP in a suitable buffer and store at -80°C.

-

Chymotrypsin: Prepare a concentrated stock of chymotrypsin (e.g., 10 mg/mL) in 1 mM HCl.

-

-

Prepare the assay mixture: On the day of the experiment, prepare a mixture containing the Assay Buffer and chymotrypsin. The final concentration of chymotrypsin should be high enough to ensure that the cleavage of the trans-substrate is not rate-limiting (e.g., 10-50 µg/mL).

-

Prepare the enzyme and substrate solutions:

-

Dilute the FKBP stock to the desired concentrations in the assay mixture (buffer + chymotrypsin).

-

Dilute the substrate stock solution in the Assay Buffer to a working concentration.

-

-

Set up the assay: In a 96-well plate, add the FKBP/chymotrypsin mixture. Include controls without FKBP to measure the uncatalyzed isomerization rate.

-

Initiate the reaction: Add the substrate working solution to each well to start the reaction.

-

Measure the absorbance: Immediately monitor the increase in absorbance at 405 nm kinetically.

-

Data analysis: The initial rate of the reaction is proportional to the PPIase activity of FKBP. Subtract the rate of the uncatalyzed reaction (without FKBP) from the rates of the catalyzed reactions.

Visualizations

Caption: Workflow for a typical chymotrypsin kinetic assay.

Caption: Troubleshooting flowchart for solubility issues.

References

- 1. glpbio.com [glpbio.com]

- 2. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]

- 3. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound peptide [novoprolabs.com]

- 5. Isolation and characterization of a 17-kDa FKBP-type peptidyl-prolyl cis/trans isomerase from Vibrio anguillarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 9. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromogenic detection in western blotting | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

How to prevent precipitation of Suc-Ala-Leu-Pro-Phe-pNA in assay buffer

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of the chromogenic substrate Suc-Ala-Leu-Pro-Phe-pNA in assay buffers.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound during an assay can lead to inaccurate and unreliable results. This guide provides a step-by-step approach to diagnose and resolve solubility issues.

Diagram: Troubleshooting Workflow for Precipitation

Caption: A step-by-step workflow to troubleshoot and prevent the precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound due to the peptide's hydrophobic nature.[1][2] It is advisable to prepare a concentrated stock solution in 100% DMSO, which can then be diluted into the aqueous assay buffer.

Q2: What is the maximum recommended concentration for a DMSO stock solution?

A2: While the solubility in DMSO is high (e.g., 120 mg/mL for the similar peptide Suc-Ala-Ala-Pro-Phe-pNA), it is practical to prepare a stock solution at a concentration that is convenient for dilution into your assay, for instance, 10-20 mg/mL.[2][3]

Q3: My peptide precipitates when I add the DMSO stock to my aqueous assay buffer. What should I do?

A3: This is a common issue and can be addressed by:

-

Slowing the dilution: Add the DMSO stock solution dropwise to the assay buffer while vigorously vortexing or stirring.[4]

-